molecular formula C12H17N3O4S B13312882 N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide

N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B13312882
M. Wt: 299.35 g/mol
InChI Key: JNQBFZBQDOEJHU-UHFFFAOYSA-N
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Description

N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities

Preparation Methods

The synthesis of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide typically involves multi-component reactions. One common method is the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . This method is advantageous due to its simplicity, high yields, and environmentally friendly conditions. Industrial production methods may involve similar multi-component reactions but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various biological receptors, potentially modulating their activity. The nitrobenzene and sulfonamide groups may also contribute to its biological effects by interacting with different enzymes and proteins .

Comparison with Similar Compounds

N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide can be compared with other piperidine derivatives such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: An alkaloid with potential anticancer properties.

    Matrine: Known for its antiproliferative effects on cancer cells.

    Berberine: Used for its antimicrobial and antidiabetic properties.

    Tetrandine: Exhibits anti-inflammatory and antimalarial activities

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

N-(2-methylpiperidin-3-yl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H17N3O4S/c1-9-10(5-4-8-13-9)14-20(18,19)12-7-3-2-6-11(12)15(16)17/h2-3,6-7,9-10,13-14H,4-5,8H2,1H3

InChI Key

JNQBFZBQDOEJHU-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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